
Kotanin
概要
説明
Synthesis Analysis
Kotanin is a compound produced by the fungus Aspergillus niger through a process of dimerization of 7-demethylsiderin, a monomeric polyketide-synthase-derived compound. This production process has been extensively studied, revealing the biosynthetic pathway and the enzymes involved. Notably, the process exhibits regio- and stereoselective phenol coupling, a unique chemical reaction relevant in organic chemistry and enzymology.Molecular Structure Analysis
The molecular structure of Kotanin has been elucidated through various spectroscopic methods. The assignment of its absolute configuration was significantly achieved through CD spectroscopic methods.Chemical Reactions Analysis
The first asymmetric synthesis of (+)-Kotanin established its absolute configuration through key steps like the intramolecular oxidative coupling of the cyanocuprate intermediate and the Fries rearrangement.Physical And Chemical Properties Analysis
Kotanin is a solid with a molecular formula of C24H22O8 and a formula weight of 438.4 . It is soluble in DMF .科学的研究の応用
Kotanin in Aspergillus Research
Kotanin is a metabolite produced by certain species of the Aspergillus fungus, including Aspergillus glaucus, Aspergillus clavatus, Aspergillus alliaceus, and Aspergillus niger . It has been used in research to understand the metabolic processes of these fungi .
Structure and Synthesis Studies
The structure and synthesis of Kotanin have been studied extensively. It was first isolated from Aspergillus glaucus cultures . The structures of Kotanin and its derivative, desmethylkotanin, were confirmed by total synthesis of racemic Kotanin . These studies contribute to our understanding of the chemical properties and synthesis processes of similar compounds .
Studies on Toxicity
Although Kotanin is a metabolite of Aspergillus, a genus of fungi known to produce toxic compounds, it does not appear to be responsible for the toxicity of the total A. glaucus extracts . This finding is significant for understanding the toxicological properties of Aspergillus metabolites .
Polyketide Origin Confirmation
Kotanin has been used in research to confirm the polyketide origin of certain compounds . This is important in the field of organic chemistry, as it helps to understand the biosynthesis of various natural products .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that kotanin is a product of a complex enzymatic process involving multiple steps .
Biochemical Pathways
Kotanin is a product of the polyketide biosynthesis pathway, a common pathway for the production of secondary metabolites in fungi . This pathway involves a series of enzymatic reactions, including the action of polyketide synthases .
Result of Action
Many polyketides have been found to have a wide range of biological activities, suggesting that kotanin may also have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJOUDOXDHMIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182193 | |
| Record name | Kotanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kotanin | |
CAS RN |
27909-08-6 | |
| Record name | (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27909-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kotanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kotanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Kotanin is a bicoumarin, meaning it consists of two coumarin units linked together. Its molecular formula is C20H16O6 and it has a molecular weight of 352.34 g/mol [, , , , ]. Structurally, it is closely related to other naturally occurring bicoumarins like isokotanin A, orlandin, and desertorin C. These compounds differ in the position of the methoxy group and the configuration of the biaryl axis. Notably, kotanin exists as atropisomers due to restricted rotation around the biaryl bond, with the (P)-atropisomer being the naturally occurring form produced by Aspergillus niger [, , , ].
ANone: Kotanin biosynthesis in Aspergillus niger follows a unique pathway involving a cytochrome P450 enzyme-catalyzed phenol coupling reaction [, ]. The pathway starts with the polyketide synthase (PKS)-derived monomer, 7-demethylsiderin. This monomer undergoes a regio- and stereoselective phenol coupling, catalyzed by the cytochrome P450 enzyme KtnC, to form the 8,8′-dimer P-orlandin, a direct precursor of kotanin. Subsequent O-methylation steps convert P-orlandin to demethylkotanin and finally to kotanin [, , ]. Interestingly, the regioselectivity of the phenol coupling reaction determines whether kotanin (8,8'-coupling) or its regioisomer, desertorin A (6,8'-coupling), is produced, highlighting the crucial role of specific cytochrome P450 enzymes in dictating the final product [].
ANone: While the specific mechanism of action of kotanin is yet to be fully elucidated, research suggests it might possess insecticidal properties. Studies have shown that kotanin, along with its structural analogs like isokotanin B and C, exhibit activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus) []. This finding suggests potential applications of kotanin and its derivatives as natural insecticides.
ANone: Kotanin is primarily produced by filamentous fungi belonging to the genus Aspergillus, specifically those within Aspergillus section Nigri [, , ]. Aspergillus niger is a well-known producer of kotanin [, ]. Other species like Aspergillus welwitschiae, Aspergillus clavatus, and Cladosporium herbarum have also been reported to produce this bicoumarin [, , ]. Interestingly, the production of kotanin and its related metabolites can vary significantly between different species and even strains within the same species, highlighting the diversity of fungal secondary metabolism [, , ].
ANone: Yes, advanced analytical techniques are employed to detect and quantify kotanin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for the identification and quantification of kotanin in various matrices, including fungal cultures and food samples [, ]. This technique allows for the separation and sensitive detection of kotanin, even at trace levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





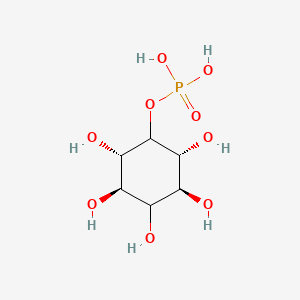



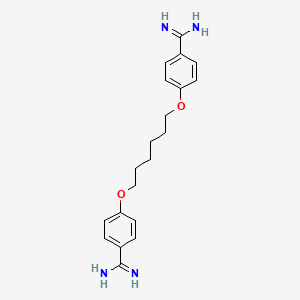
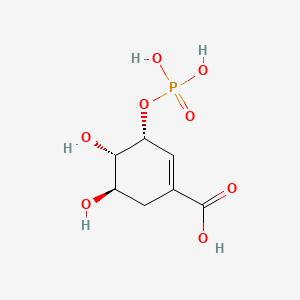

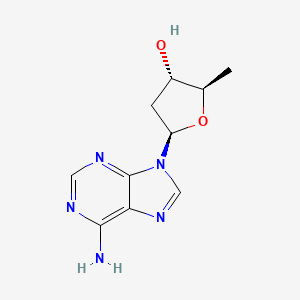
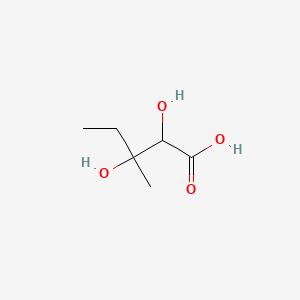

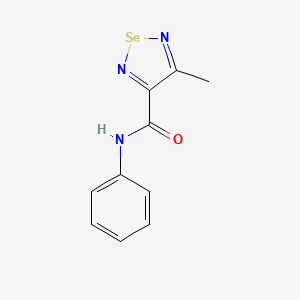
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)